Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom at the 1-position of the imidazole ring and a methylamine group attached to the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine typically involves the cyclization of amido-nitriles followed by various functional group modifications. One common method involves the reaction of 1-ethylimidazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and selectivity. The final product is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethyl and methylamine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the ethyl and methylamine groups, resulting in different chemical properties and biological activities.
2-Ethylimidazole: The ethyl group is attached to the 2-position instead of the 1-position, leading to variations in reactivity and applications.
4-Methylimidazole: Contains a methyl group at the 4-position, which can influence its chemical behavior and biological effects.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1-ethylimidazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-9-5-8-6-11(4-2)7-10-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
YEDWQMULDIZVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(C=N1)CC |
Origin of Product |
United States |
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